(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features a thiophene ring and an amine group. This compound is of interest due to its unique chemical structure, which combines the properties of both the thiophene ring and the amine group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is then converted to its oxime derivative using hydroxylamine hydrochloride, and finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce tetrahydrothiophene derivatives.
Scientific Research Applications
(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler analog with similar chemical properties but lacking the butan-2-yl group.
2-Thiophenemethylamine: Another analog with a different alkyl group attached to the thiophene ring.
Uniqueness
(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C10H17NS |
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Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-3-9(2)11-7-6-10-5-4-8-12-10/h4-5,8-9,11H,3,6-7H2,1-2H3 |
InChI Key |
QZTBJMXIUFWSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
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